({1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl)[3-(4-ethoxyphenoxy)-2-methoxypropyl]methylamine
Description
This compound is a pyrazole-based amine derivative characterized by a 2-chlorophenylmethyl group at the 1-position of the pyrazole ring, with additional methyl substituents at the 3- and 5-positions. The amine moiety is further functionalized with a [3-(4-ethoxyphenoxy)-2-methoxypropyl]methyl group, introducing ether and methoxy substituents.
Properties
IUPAC Name |
N-[[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl]-3-(4-ethoxyphenoxy)-2-methoxy-N-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34ClN3O3/c1-6-32-22-11-13-23(14-12-22)33-18-24(31-5)16-29(4)17-25-19(2)28-30(20(25)3)15-21-9-7-8-10-26(21)27/h7-14,24H,6,15-18H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSHRWKGYJCOBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(CN(C)CC2=C(N(N=C2C)CC3=CC=CC=C3Cl)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ({1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl)[3-(4-ethoxyphenoxy)-2-methoxypropyl]methylamine is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on anti-inflammatory, antibacterial, and enzyme inhibitory properties.
The molecular formula of the compound is with a molecular weight of 397.9 g/mol. The chemical structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H24ClN3O2 |
| Molecular Weight | 397.9 g/mol |
| LogP | 3.6625 |
| Polar Surface Area | 43.546 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study on related pyrazole compounds highlighted their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The aminomethyl derivatives showed enhanced activity compared to their parent compounds, suggesting that structural modifications can improve efficacy .
Case Study:
A series of synthesized pyrazole compounds were evaluated for their anti-inflammatory potential using heat-induced protein denaturation techniques. The results indicated that specific structural features, such as the presence of an aminomethyl group, significantly increased anti-inflammatory activity compared to standard drugs like diclofenac sodium .
Antibacterial Activity
The antibacterial activity of the compound has been assessed against various bacterial strains. Pyrazole derivatives have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds exhibiting superior efficacy compared to traditional antibiotics .
Table: Antibacterial Activity of Pyrazole Derivatives
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A (related pyrazole) | Salmonella typhi | Strong |
| Compound B (related pyrazole) | Bacillus subtilis | Moderate |
| Compound C (the focus compound) | Escherichia coli | Weak |
Enzyme Inhibition
The compound has also demonstrated enzyme inhibitory activities, particularly as an acetylcholinesterase (AChE) inhibitor. This property is crucial for developing treatments for neurodegenerative diseases like Alzheimer’s. The structure-activity relationship (SAR) analysis revealed that modifications in the side chains could enhance inhibitory potency against AChE .
Table: Enzyme Inhibition Profile
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive Inhibition | 25 |
| Urease | Non-competitive Inhibition | 30 |
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to this one exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For example, pyrazole-based compounds have demonstrated efficacy against various cancer cell lines, suggesting potential applications in oncology .
- Antimicrobial Properties : Some derivatives have been tested for antimicrobial activity against bacteria and fungi. The presence of halogen atoms (like chlorine) often enhances the potency of these compounds against microbial strains .
- Neuropharmacological Effects : Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly serotonin receptors. This raises the possibility of developing treatments for psychiatric disorders such as depression and anxiety .
Therapeutic Potential
The therapeutic potential of this compound can be categorized into several areas:
Oncology
Due to its anticancer properties, this compound could be explored as a treatment option for various cancers. Its mechanism may involve the modulation of signaling pathways that are critical for cancer cell survival and proliferation.
Infectious Diseases
With its antimicrobial properties, this compound may serve as a lead structure for developing new antibiotics or antifungal agents, especially in an era where antibiotic resistance is a growing concern.
Psychiatric Disorders
Given its interaction with serotonin receptors, further studies could elucidate its role as a potential antidepressant or anxiolytic agent. This application would require extensive clinical trials to assess efficacy and safety.
Case Studies
Several studies have explored the applications of pyrazole derivatives analogous to this compound:
- Study on Anticancer Activity : A recent study demonstrated that pyrazole derivatives could effectively inhibit the growth of breast cancer cells through apoptosis induction mechanisms .
- Antimicrobial Testing : Research highlighted the effectiveness of certain pyrazole compounds against resistant strains of bacteria, showcasing their potential as new antimicrobial agents .
- Neuropharmacological Research : A study focused on the effects of pyrazole derivatives on serotonin receptor modulation found promising results that suggest their use in treating mood disorders .
Chemical Reactions Analysis
Pyrazole Core Reactivity
The pyrazole ring (3,5-dimethyl-1H-pyrazole) is stabilized by aromaticity but can undergo electrophilic substitution under specific conditions. Key reactions include:
The 2-chlorobenzyl group at position 1 and methyl groups at positions 3/5 sterically hinder reactions at the pyrazole ring.
Ether Linkage Cleavage
The 4-ethoxyphenoxy and methoxy groups are susceptible to acid- or base-mediated hydrolysis:
The 4-ethoxyphenoxy group’s stability is comparable to aryl ethers in compounds like regacin (a T3SS inhibitor), which show resistance to hydrolysis at neutral pH .
Amine Functional Group Reactivity
The tertiary amine group participates in alkylation, acylation, and salt formation:
Oxidation and Reduction
-
Oxidation : The benzyl group (2-chlorophenylmethyl) may undergo oxidation to a ketone under strong oxidizing agents like KMnO₄/H₂SO₄ .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) could reduce the pyrazole ring’s double bonds, though aromaticity typically resists such reactions .
Cross-Coupling Reactions
The 2-chlorophenyl group may participate in Suzuki-Miyaura couplings with boronic acids (e.g., Pd(PPh₃)₄, Na₂CO₃) to form biaryl systems, as seen in structurally related pyrrolo[3,4-b]pyridinones .
Stability and Degradation
-
Photodegradation : The 4-ethoxyphenoxy group is prone to UV-induced cleavage, similar to aryl ethers in RCZ12 and RCZ20 (T3SS inhibitors) .
-
Thermal Stability : Decomposition above 200°C, releasing chlorinated byproducts (observed in analogous chlorophenyl derivatives) .
Synthetic Pathways
While direct synthesis data for this compound is unavailable, analogous pyrazole derivatives are synthesized via:
-
Knorr Pyrazole Synthesis : Condensation of hydrazines with 1,3-diketones .
-
Mitsunobu Reaction : For ether bond formation (e.g., coupling 4-ethoxyphenol with propanediol derivatives) .
Key Challenges in Reactivity Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pyrazole- and amine-containing derivatives.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Impact on Lipophilicity: The target compound’s ethoxyphenoxy and methoxypropyl groups likely increase lipophilicity compared to simpler analogs like 1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (logP ~2.5 estimated). This could enhance membrane permeability but may reduce aqueous solubility . In contrast, piperazine-containing derivatives (e.g., 4-(4-benzyl-1-piperazinyl)-3-pyridinamine) exhibit higher polarity, favoring solubility and metabolic clearance .
Compounds with smaller substituents (e.g., N-benzyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]amine) may have faster pharmacokinetic profiles due to reduced steric hindrance .
Pharmacological Hypotheses: The ethoxyphenoxy group in the target compound is structurally analogous to ligands of adrenergic or serotonin receptors (e.g., propranolol derivatives), suggesting possible CNS activity . Lack of direct bioactivity data in the evidence necessitates further experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
